N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine
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Overview
Description
N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is a synthetic compound with a molecular formula of C21H34N2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine typically involves the reaction of N-benzylpiperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it may influence various signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-1-(3-methylcyclohexyl)piperidin-4-amine
- 4-Amino-1-benzylpiperidine
- N-benzylpiperidine
Uniqueness
N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C21H34N2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine |
InChI |
InChI=1S/C21H34N2/c1-3-22(17-19-9-5-4-6-10-19)20-12-14-23(15-13-20)21-11-7-8-18(2)16-21/h4-6,9-10,18,20-21H,3,7-8,11-17H2,1-2H3 |
InChI Key |
NXXMIBBWTUIWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCC(C3)C |
Origin of Product |
United States |
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